molecular formula C6H11NO2 B555057 (s)-2-Amino-3-cyclopropylpropanoic acid CAS No. 102735-53-5

(s)-2-Amino-3-cyclopropylpropanoic acid

Cat. No. B555057
M. Wt: 129.16 g/mol
InChI Key: XGUXJMWPVJQIHI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in biological, chemical, or industrial processes.



Synthesis Analysis

This would involve detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the sequence of reactions.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability.


Scientific Research Applications

  • Peptide Synthesis and Modification : The copper(I)-catalyzed cycloaddition of azides to alkynes, involving compounds like 2-azido-2-methylpropanoic acid, is crucial in peptide synthesis, particularly in solid-phase peptide synthesis. This process results in diversely substituted triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).

  • Biological Toxicity and Antifungal Applications : Compounds related to 2-amino-3-cyclopropylpropanoic acid, extracted from mushrooms like Amanita cokeri, show significant toxicity to certain fungi, insects, and bacteria. This suggests potential use in antifungal and antibacterial applications (Drehmel & Chilton, 2002).

  • Development of β-Peptides : Synthesis of β-peptides using geminally disubstituted β-amino acids, such as derivatives of 3-aminopropanoic acid, is significant for developing peptides that do not fit into traditional secondary structures. These peptides have potential therapeutic and biochemical applications (Seebach et al., 1998).

  • Neurological Research : Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, related to 2-amino-3-cyclopropylpropanoic acid, have been studied for their role as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications in neurological research and therapy (Dappen et al., 1991; Dappen et al., 2010).

  • Biochemical and Synthetic Applications : Research on α,β-Diamino acids, including 2,3-diaminopropionic acid, has increased due to their presence in biologically active compounds. They serve as building blocks in synthesis and modulate biological behavior in peptides (Viso et al., 2011).

  • Antifungal Peptide Research : Computational studies on antifungal tripeptides, involving compounds like 2-amino-3-phenylpropanamido acids, help in understanding their molecular properties and reactivity, contributing to drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Cancer Research : The synthesis of amino acid derivatives like 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, which have applications in cancer cell labeling and peptide modification, shows the scope of (s)-2-Amino-3-cyclopropylpropanoic acid in oncological research (Ni et al., 2015).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications, unanswered questions about its properties or behavior, or new methods of synthesis.


properties

IUPAC Name

(2S)-2-amino-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXJMWPVJQIHI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426241
Record name L-Cyclopropylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-Amino-3-cyclopropylpropanoic acid

CAS RN

102735-53-5
Record name L-Cyclopropylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-cyclopropylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-2-Amino-3-cyclopropylpropanoic acid
Reactant of Route 2
(s)-2-Amino-3-cyclopropylpropanoic acid
Reactant of Route 3
(s)-2-Amino-3-cyclopropylpropanoic acid
Reactant of Route 4
(s)-2-Amino-3-cyclopropylpropanoic acid
Reactant of Route 5
(s)-2-Amino-3-cyclopropylpropanoic acid
Reactant of Route 6
(s)-2-Amino-3-cyclopropylpropanoic acid

Citations

For This Compound
5
Citations
T Seedorf - 2023 - repo.uni-hannover.de
The oligopeptides cystobactamid and Myxovalargin A are natural products produced by myxobacteria. Both secondary metabolites exhibit high antibacterial activity and are currently in …
Number of citations: 0 www.repo.uni-hannover.de
NG Koch, P Goettig, J Rappsilber, N Budisa - International Journal of …, 2021 - mdpi.com
Site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a universal tool for systems bioengineering at the interface of chemistry, biology, and …
Number of citations: 17 www.mdpi.com
JD Zwicker - 2018 - search.proquest.com
Toxoplasma gondii chronically infects~ 2 billion people worldwide. This neurotropic protozoan is the 2nd leading cause of death due to foodborne illness in the US, and has been …
Number of citations: 2 search.proquest.com
NG Koch - 2023 - depositonce.tu-berlin.de
From about 1750 onwards, the study of proteins/enzymes was one of the main targets of physiological chemists. 4 SUMNER performed one of the most crucial experiments for …
Number of citations: 2 depositonce.tu-berlin.de
T Seedorf
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.